3-(1-Naphthyl)-D-alanine
Overview
Description
3-(1-Naphthyl)-D-alanine is an amino acid derivative characterized by the presence of a naphthalene ring attached to the alanine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is through the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of naphthalene with an alanine derivative under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran.
Industrial Production Methods: Industrial production of 3-(1-Naphthyl)-D-alanine may involve large-scale synthesis using similar coupling reactions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-(1-Naphthyl)-D-alanine can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.
Reduction: The compound can be reduced to form dihydronaphthalene derivatives.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions include naphthoquinone derivatives, dihydronaphthalene derivatives, and various substituted naphthalene compounds.
Scientific Research Applications
3-(1-Naphthyl)-D-alanine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential role in modulating biological pathways and as a probe for studying protein-ligand interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(1-Naphthyl)-D-alanine involves its interaction with specific molecular targets, such as enzymes and receptors. The naphthalene ring can engage in π-π interactions with aromatic residues in proteins, while the alanine moiety can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
3-(2-Naphthyl)-D-alanine: Similar structure but with the naphthalene ring attached at the 2-position.
1-Naphthyl-L-alanine: The L-enantiomer of the compound with the naphthalene ring at the 1-position.
2-Naphthyl-L-alanine: The L-enantiomer with the naphthalene ring at the 2-position.
Uniqueness: 3-(1-Naphthyl)-D-alanine is unique due to its specific stereochemistry and the position of the naphthalene ring. This configuration can lead to distinct biological activities and interactions compared to its analogs .
Properties
IUPAC Name |
(2R)-2-amino-3-naphthalen-1-ylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c14-12(13(15)16)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7,12H,8,14H2,(H,15,16)/t12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFYAYGJCPXRNBL-GFCCVEGCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2C[C@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the incorporation of 3-(1-Naphthyl)-D-alanine (d-1-Nal) into opioid peptides impact their activity?
A: Research indicates that incorporating d-1-Nal into opioid peptides can significantly alter their activity profiles, leading to either agonists or antagonists depending on the peptide sequence and the position of substitution. For instance, [d-1-Nal(3)]Morphiceptin, where d-1-Nal replaces the third amino acid in Morphiceptin, exhibits potent agonist activity, even surpassing the potency of the standard μ-opioid agonist DAMGO in stimulating G-protein activation. [] Conversely, when d-1-Nal is incorporated into position 4 of endomorphin-1 and endomorphin-2 analogs, it can contribute to antagonist properties. [] This highlights the crucial role of the aromatic ring's topographical location in determining the functional outcome.
Q2: Can you provide examples of potent and selective μ-opioid receptor antagonists incorporating this compound?
A: Yes, research has led to the development of Antanal-1 and Antanal-2, two highly potent and selective μ-opioid receptor antagonists. [, ] These compounds are based on the endomorphin structure, with two key modifications: * Position 1: The naturally occurring Tyrosine (Tyr) is replaced with 2,6-dimethyltyrosine (Dmt) * Position 4: 3-(2-Naphthyl)-D-alanine (d-2-Nal) is incorporated These structural modifications, particularly the incorporation of d-2-Nal, contribute significantly to their antagonist activity.
Q3: How does the incorporation of this compound (d-1-Nal) influence the conformational properties of peptides?
A: Studies using ascidiacyclamide analogues demonstrate that incorporating d-1-Nal can induce a shift towards an open structure in solution. [] This effect is particularly pronounced with d-1-Nal compared to its isomer, d-2-Nal, or d-phenylalanine. This conformational change, driven by the specific stereochemistry and steric effects of d-1-Nal, can influence the peptide's interactions with biological targets and contribute to its biological activity.
Q4: What are the implications of studying the inclusion behavior of this compound Hydrochloride with β-Cyclodextrin?
A: Research exploring the inclusion complex formation between this compound Hydrochloride and β-Cyclodextrin provides valuable insights into potential drug delivery strategies. [] Understanding these interactions can aid in developing formulations with enhanced solubility, stability, and bioavailability of this compound, ultimately impacting its therapeutic potential.
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